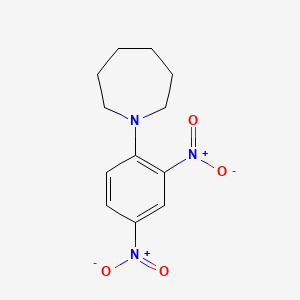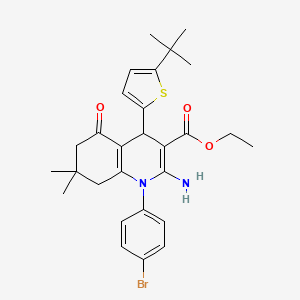
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氯苯甲酰)-3-羟基-5-(3-硝基苯基)-1-(噻唑-2-基)-1H-吡咯-2(5H)-酮是一种复杂的含有多种官能团的有机化合物,其结构包含一个氯苯甲酰基、一个羟基、一个硝基苯基和一个噻唑基,这些基团都连接在一个吡咯酮环上。
准备方法
合成路线和反应条件
4-(4-氯苯甲酰)-3-羟基-5-(3-硝基苯基)-1-(噻唑-2-基)-1H-吡咯-2(5H)-酮的合成通常涉及多步有机反应。一种常见的合成路线包括:
吡咯酮核的形成: 这一步涉及适当前体的环化以形成吡咯酮环。例如,从噻唑衍生物和合适的二酮出发,可以在酸性或碱性条件下形成吡咯酮核。
氯苯甲酰基的引入: 这可以通过傅-克酰基化反应来实现,其中吡咯酮核与4-氯苯甲酰氯在路易斯酸催化剂(如氯化铝)存在下反应。
羟基和硝基苯基的添加: 这些基团可以通过亲核取代反应或通过中间化合物的直接硝化和羟基化引入。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术(如重结晶或色谱法)以及严格控制反应条件以最大限度地减少副产物。
化学反应分析
反应类型
氧化: 化合物中的羟基可以被氧化形成酮。
还原: 硝基可以使用还原剂(如氢气在催化剂(例如钯碳)存在下)还原为胺。
取代: 氯苯甲酰基可以参与亲电芳香取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原: 钯催化剂或硼氢化钠 (NaBH₄) 的氢气 (H₂) 。
取代: 极性非质子溶剂中的甲醇钠 (NaOCH₃) 或其他强亲核试剂。
主要产物
氧化: 形成酮衍生物。
还原: 形成胺衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代的苯甲酰衍生物。
科学研究应用
化学
在有机合成中,该化合物可以作为合成更复杂分子的构建块。其独特的结构允许各种官能团转化,使其成为通用的中间体。
生物学
该化合物的结构特征表明其具有潜在的生物活性。鉴于硝基苯基和噻唑基的存在,这些基团在生物活性分子中很常见,因此可以对其抗菌、抗炎或抗癌特性进行研究。
医药
在药物化学中,该化合物的衍生物可以作为潜在的药物候选物进行探索。多个官能团的存在允许广泛的修饰以优化药代动力学和药效学特性。
工业
在材料科学中,该化合物可用于开发新型聚合物或作为合成具有特定性质(如导电性或荧光性)的先进材料的前体。
作用机制
确切的作用机制将取决于具体的应用。例如,如果该化合物表现出抗菌活性,它可能会与细菌细胞壁相互作用或抑制必需酶。在抗癌活性方面,它可能会通过特定的分子途径干扰细胞分裂或诱导凋亡。
相似化合物的比较
类似化合物
4-(4-氯苯甲酰)-3-羟基-5-苯基-1-(噻唑-2-基)-1H-吡咯-2(5H)-酮: 结构类似,但缺少硝基。
4-(4-甲基苯甲酰)-3-羟基-5-(3-硝基苯基)-1-(噻唑-2-基)-1H-吡咯-2(5H)-酮: 结构类似,但有一个甲基而不是氯原子。
独特性
4-(4-氯苯甲酰)-3-羟基-5-(3-硝基苯基)-1-(噻唑-2-基)-1H-吡咯-2(5H)-酮同时存在硝基苯基和氯苯甲酰基使其独一无二。这些基团可以显著影响化合物的反应性和潜在的生物活性,使其与其他类似化合物区分开来。
属性
分子式 |
C20H12ClN3O5S |
|---|---|
分子量 |
441.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H12ClN3O5S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(10-12)24(28)29)23(19(27)18(15)26)20-22-8-9-30-20/h1-10,16,25H/b17-15- |
InChI 键 |
WIKVYQPPXTZXAZ-ICFOKQHNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=CS4 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537457.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537472.png)
methanone](/img/structure/B11537480.png)
![2,5,8-triphenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11537488.png)

![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537503.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11537513.png)

![2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11537534.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B11537540.png)
